An In-Depth Technical Guide to 2',4'-Dichlorovalerophenone (CAS: 61023-66-3): Synthesis, Characterization, and Applications in Research and Development
An In-Depth Technical Guide to 2',4'-Dichlorovalerophenone (CAS: 61023-66-3): Synthesis, Characterization, and Applications in Research and Development
Executive Summary
2',4'-Dichlorovalerophenone, identified by CAS number 61023-66-3, is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of organic molecules.[1] Its structure, featuring a reactive ketone group and a stable dichlorinated aromatic ring, makes it an exceptionally versatile building block in both agrochemical and pharmaceutical research.[2] While prominently recognized as a crucial precursor in the production of the broad-spectrum fungicide Hexaconazole, its utility extends significantly into the realm of fine chemicals and medicinal chemistry.[2][3] The dichlorophenyl moiety is of particular interest to drug development professionals, as this structural feature can profoundly influence a molecule's pharmacokinetic properties (ADME profile) and its binding affinity to biological targets.[2] This guide offers a comprehensive technical overview of 2',4'-Dichlorovalerophenone, detailing its physicochemical properties, primary synthesis routes with mechanistic insights, modern analytical characterization techniques, and its applications, with a focus on its emerging role in drug discovery.
Physicochemical and Structural Characteristics
2',4'-Dichlorovalerophenone is also known by its systematic name, 1-(2,4-Dichlorophenyl)pentan-1-one.[3] It typically presents as a light yellow liquid or a colorless solid.[3][4] Its core structure consists of a pentanoyl group attached to a 2,4-dichlorinated benzene ring.
Diagram 1: Chemical Structure of 2',4'-Dichlorovalerophenone
Caption: Molecular structure of 2',4'-Dichlorovalerophenone.
The key physicochemical properties of this compound are summarized below for reference in experimental design.
| Property | Value | Source(s) |
| CAS Number | 61023-66-3 | [3] |
| Molecular Formula | C₁₁H₁₂Cl₂O | [3] |
| Molecular Weight | 231.12 g/mol | [3] |
| Appearance | Light yellow liquid / Colorless solid | [3][4] |
| Boiling Point | 297.3 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.20 g/cm³ | [3] |
| Refractive Index | 1.535 - 1.539 | [3] |
| Solubility | Insoluble in water; Soluble in benzene, toluene | [3] |
| Purity (Typical) | ≥ 98.5% (GC) | [1] |
| Storage | Store at 0-8°C in sealed containers | [1] |
Synthesis Pathway: The Friedel-Crafts Acylation
The most common and industrially scalable method for synthesizing 2',4'-Dichlorovalerophenone is the Friedel-Crafts acylation .[5][6] This cornerstone electrophilic aromatic substitution reaction involves the acylation of an aromatic ring—in this case, 1,3-dichlorobenzene—with an acylating agent, typically valeryl chloride, in the presence of a strong Lewis acid catalyst.[7]
Mechanistic Insights
The choice of a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is critical. Its function is to abstract the chloride from the valeryl chloride, generating a highly electrophilic acylium ion. This ion is the active electrophile that attacks the aromatic ring. The dichlorobenzene ring is electronically deactivated by the two electron-withdrawing chlorine atoms, making the reaction conditions more demanding than the acylation of unsubstituted benzene.[5] The reaction proceeds via three primary steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) complexes with valeryl chloride to form the reactive acylium ion.[5]
-
Electrophilic Attack: The electron-rich π-system of the 1,3-dichlorobenzene ring attacks the acylium ion. This attack preferentially occurs at the C4 position (para to one chlorine and ortho to the other), which is the most activated position, to form a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final 2',4'-Dichlorovalerophenone product. The catalyst is regenerated in this step.[5]
Diagram 2: Generalized Friedel-Crafts Acylation Pathway
Caption: Key steps in the synthesis of 2',4'-Dichlorovalerophenone via Friedel-Crafts acylation.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a representative procedure for the synthesis of 2',4'-Dichlorovalerophenone. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
1,3-Dichlorobenzene
-
Valeryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice bath, magnetic stirrer, round-bottom flask, addition funnel, reflux condenser
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Add valeryl chloride (1.0 eq) dropwise to the AlCl₃ suspension via the addition funnel over 15-20 minutes, maintaining the temperature below 5°C.
-
Aromatic Substrate Addition: Following the addition of valeryl chloride, add 1,3-dichlorobenzene (1.2 eq) dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl (approx. 2 mL per gram of AlCl₃).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a brown or yellow oil, can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2',4'-Dichlorovalerophenone.[8]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2',4'-Dichlorovalerophenone. A combination of chromatographic and spectroscopic methods is typically employed.
Chromatographic Methods
Chromatography is the cornerstone for assessing purity and quantifying the compound in various matrices.
-
Gas Chromatography (GC): Due to its volatility, GC is an excellent method for determining the purity of 2',4'-Dichlorovalerophenone. A typical purity specification is >98.0%.[3] When coupled with a Flame Ionization Detector (FID), it provides accurate quantitative data. When coupled with a Mass Spectrometer (GC-MS), it provides structural confirmation through fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity analysis and quantification, especially in reaction monitoring and formulation analysis.[9] A reversed-phase C18 column with a mobile phase consisting of acetonitrile and water is commonly used, with detection by a UV detector at a wavelength around 283 nm.[9]
Spectroscopic Methods
Spectroscopy provides definitive structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the molecule. The expected signals for 2',4'-Dichlorovalerophenone would include distinct multiplets in the aromatic region (around 7.3-7.5 ppm) and a series of signals in the aliphatic region corresponding to the pentanoyl chain (a triplet around 2.9 ppm for the CH₂ group adjacent to the carbonyl, and other multiplets between 0.9-1.8 ppm).[8]
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) provides a distinct fragmentation pattern that serves as a molecular fingerprint. Key fragments would arise from the cleavage of the acyl chain (alpha-cleavage) and the characteristic isotopic pattern of the two chlorine atoms on the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the aromatic ketone (C=O) stretching vibration.
Diagram 3: General Analytical Workflow for Quality Control
Caption: A typical workflow for the analytical quality control of 2',4'-Dichlorovalerophenone.
Applications in Industry and Research
The unique chemical structure of 2',4'-Dichlorovalerophenone makes it a valuable intermediate in several high-value industries.
-
Agrochemicals: The primary industrial application is as a key intermediate in the synthesis of the triazole fungicide Hexaconazole.[3] Its structure provides the necessary dichlorophenyl moiety for the final active ingredient. It is also used in the formulation of other pesticides and herbicides.[1]
-
Pharmaceutical Development: This compound is a versatile building block in medicinal chemistry for creating novel therapeutic agents.[1] It is particularly noted for its use in developing analgesics and anti-inflammatory drugs.[1] The dichlorophenyl group can enhance metabolic stability or modulate ligand-receptor interactions, making it a valuable scaffold for lead optimization in drug discovery programs.[2]
-
Fine and Specialty Chemicals: Beyond its major roles, it is used in the synthesis of various fine chemicals, specialty polymers, and resins where improved thermal stability and chemical resistance are desired.[1][2]
-
Analytical Chemistry: In a purified form, it can be used as an analytical standard for method development and instrument calibration in quality control laboratories.[1]
Safety, Handling, and Toxicology
As with any active chemical reagent, proper safety protocols must be strictly followed when handling 2',4'-Dichlorovalerophenone.
-
Hazard Classification: The compound is classified as an irritant (Xi).[3] A material safety data sheet (MSDS) indicates it may cause respiratory irritation and potential allergic skin reactions.[10]
-
Handling:
-
Always handle in a well-ventilated area or a chemical fume hood.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors, mist, or gas.[10]
-
Avoid contact with skin and eyes.
-
-
Storage: Store in a cool, dry place in tightly sealed containers, away from incompatible materials such as strong acids, acid chlorides, and oxidizing agents.[3][10]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water.[10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]
-
-
Toxicological Profile: The chemical, physical, and toxicological properties of 2',4'-Dichlorovalerophenone have not been thoroughly investigated.[10] Therefore, it should be treated as a potentially hazardous chemical, and exposure should be minimized.
Conclusion
2',4'-Dichlorovalerophenone (CAS: 61023-66-3) is more than a simple chemical intermediate; it is a versatile and enabling building block for innovation in critical sectors like agriculture and medicine. Its synthesis, primarily through the robust Friedel-Crafts acylation, is well-understood, and its characterization relies on standard, reliable analytical techniques. For researchers and drug development professionals, the compound offers a valuable scaffold—the dichlorophenyl moiety—that can be strategically incorporated to modulate the biological and pharmacokinetic properties of new chemical entities. As research continues to push the boundaries of chemical synthesis, the demand for high-purity, versatile intermediates like 2',4'-Dichlorovalerophenone is poised to grow.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications.
- Chem-Impex. 2',4'-Dichlorovalerophenone.
- ChemicalBook. (n.d.). 2',4'-Dichlorovalerophenone | 61023-66-3.
- Santa Cruz Biotechnology, Inc. (2014). MSDS of 2,4-Dichlorovalerophenone.
- Ningbo Inno Pharmchem Co., Ltd. The Versatility of 2',4'-Dichlorovalerophenone Beyond Fungicide Production.
- ChemicalBook. (n.d.). 2',4'-Dichlorovalerophenone synthesis.
- Pharmaffiliates. (n.d.). CAS No : 61023-66-3 | Product Name : 2',4'-Dichlorovalerophenone.
- Darshan Pharmachem. (n.d.). 2,4-Dichlorovalerophenone (DCVP).
- BenchChem. (2025). An In-Depth Technical Guide to the Friedel-Crafts Acylation of p-Dichlorobenzene in Synthesis.
- Mondal, S. et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Ghasemi, E. et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2',4'-Dichlorovalerophenone | 61023-66-3 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. 2',4'-Dichlorovalerophenone synthesis - chemicalbook [chemicalbook.com]
- 9. deswater.com [deswater.com]
- 10. capotchem.cn [capotchem.cn]
